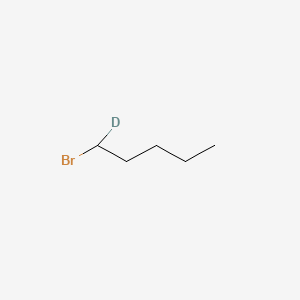
1-Bromopentane-1-d1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a bromoalkane with the molecular formula C5H11Br and a molecular weight of 151.045 g/mol . This compound is used in various organic synthesis processes and is particularly valuable in research involving isotopic labeling.
Méthodes De Préparation
Analyse Des Réactions Chimiques
1-Bromopentane-1-d1 undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium cyanide, and sodium azide.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Applications De Recherche Scientifique
1-Bromopentane-1-d1 has several applications in scientific research:
Isotopic Labeling: The deuterium atom in this compound makes it valuable for isotopic labeling studies in chemistry and biology.
Organic Synthesis: This compound is used in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Spectroscopic Studies: The presence of deuterium allows for detailed spectroscopic analysis, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Mécanisme D'action
The mechanism of action of 1-bromopentane-1-d1 primarily involves its role as an alkylating agent. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The deuterium atom does not significantly alter the reactivity but provides a useful isotopic label for tracking the compound in various reactions .
Comparaison Avec Des Composés Similaires
1-Bromopentane-1-d1 can be compared with other similar compounds, such as:
1-Bromopentane: The non-deuterated version of this compound.
1-Bromobutane: A shorter chain bromoalkane with similar reactivity but different physical properties due to the shorter carbon chain.
1-Bromohexane: A longer chain bromoalkane with similar reactivity but different physical properties due to the longer carbon chain.
The uniqueness of this compound lies in its deuterium atom, which makes it particularly useful for isotopic labeling and spectroscopic studies.
Propriétés
IUPAC Name |
1-bromo-1-deuteriopentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWKKMVJZFACSU-UICOGKGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
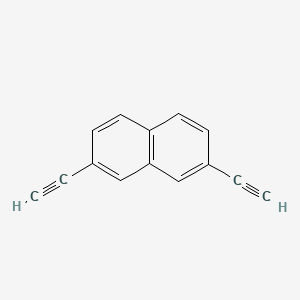
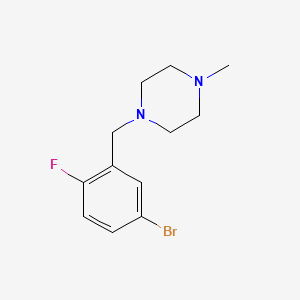
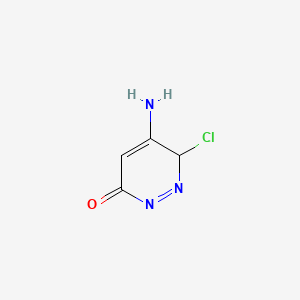
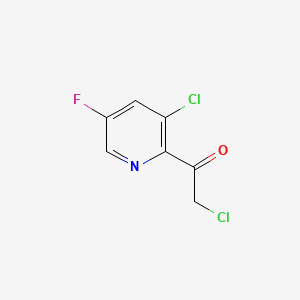
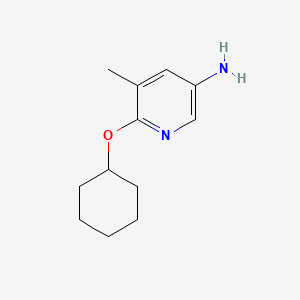
![3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one](/img/structure/B597794.png)

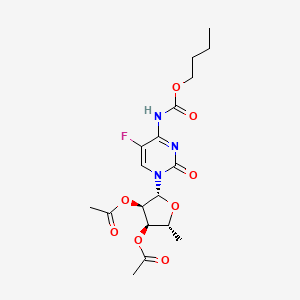
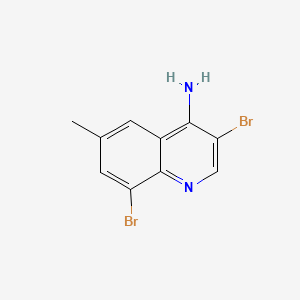
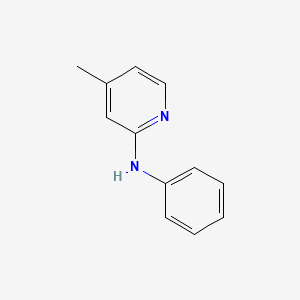
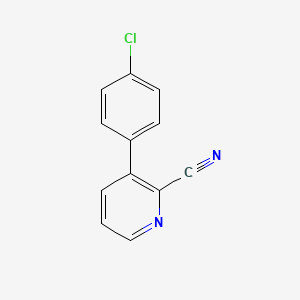
![(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B597807.png)
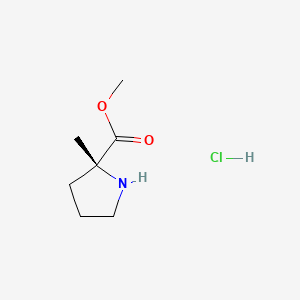
![7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B597809.png)
